molecular formula C17H14BrNO3 B4393774 N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4393774
M. Wt: 360.2 g/mol
InChI Key: KRWIUTUZNALXJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar isochromene derivatives often involves multistep organic reactions, including cyclization processes and functional group transformations. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine has produced unexpected carboxamide products, suggesting that similar strategies could be adapted for synthesizing the target compound (Kettmann & Svetlik, 2003). Additionally, practical syntheses involving the Suzuki-Miyaura cross-coupling reaction indicate the utility of palladium-catalyzed processes in constructing complex isochromene frameworks (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of isochromene derivatives, including the target compound, can be elucidated through X-ray crystallography and spectroscopic techniques. For example, studies on N-phenyl-4-oxo-4H-2-chromone carboxamides have revealed detailed insights into their molecular geometry, demonstrating the importance of intramolecular interactions in defining the compound's conformation (Gomes et al., 2013).

Chemical Reactions and Properties

Isochromene derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity of such compounds is often influenced by the electronic nature of the substituents, which can be studied through quantum-chemical calculations and experimental observations (Volod’kin et al., 2013).

Physical Properties Analysis

The physical properties of isochromene derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Structural analysis of similar compounds reveals the impact of specific substituents on the overall molecular packing and stability, as demonstrated in studies involving X-ray crystallography and Hirshfeld surface analysis (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure of isochromene derivatives. Investigations into the synthesis and characterization of related compounds offer insights into the functional group transformations and reaction mechanisms that could be applicable to the target compound (Singh et al., 2017).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-10-6-7-14(13(18)8-10)19-16(20)15-9-11-4-2-3-5-12(11)17(21)22-15/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWIUTUZNALXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 6
N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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